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Compound of Interest

Compound Name: Mps-BAY1

Cat. No.: B15605510

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of alternative small molecule inhibitors to Mps-
BAY1, a known inhibitor of the Monopolar spindle 1 (Mps1) kinase. Mps1 is a critical regulator

of the spindle assembly checkpoint (SAC), a key cellular mechanism that ensures accurate

chromosome segregation during mitosis. Dysregulation of the SAC is a hallmark of many

cancers, making Mps1 an attractive target for anticancer drug development. This guide

presents a comparative analysis of the biochemical and cellular activities of Mps-BAY1 and its

alternatives, supported by experimental data and detailed methodologies.

Performance Comparison of Mps1 Inhibitors
The following tables summarize the in vitro potency and cellular activity of Mps-BAY1 and a

selection of alternative small molecule inhibitors. The data has been compiled from various

preclinical studies to provide a comprehensive overview for comparative purposes.
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Compound Target IC50 (nM)
Selectivity
Notes

Reference

Mps-BAY1 Mps1 1 - 10

Highly selective

against a panel

of 220 kinases.

[1]

NMS-P715 Mps1 182

Highly selective;

no other kinases

inhibited below 5

µM.

[2]

Reversine Mps1 2.8 - 6

Also inhibits

Aurora A (876

nM) and Aurora

B (98.5 nM)

kinases.

BAY 1161909 Mps1 < 10
Excellent

selectivity profile.
[3][4]

BAY 1217389 Mps1 < 10
Excellent

selectivity profile.
[3][4]

BOS172722

(CCT289346)
Mps1

4 (at 10 µM

ATP), 10 (at 1

mM ATP)

Highly selective. [5]

Table 2: Cellular Activity and In Vivo Efficacy
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Compound
Cell
Proliferatio
n IC50

Cellular
Effect

In Vivo
Model

Efficacy Reference

Mps-BAY1

Varies (e.g.,

160 nM to

>10 µM in

colon

carcinoma

lines)

Induces

premature

anaphase,

polyploidy,

and

apoptosis.[1]

Tumor

Xenografts

Synergistic

with

paclitaxel in

reducing

tumor growth.

[6]

[1][6]

NMS-P715

Wide range

of activity

against

various

cancer cell

lines.

Accelerates

mitotic exit,

causes

aneuploidy

and cell

death.

Ovarian

Cancer

Xenograft

Potent tumor

growth

inhibition.

[2]

Reversine
Cell-type

dependent

Inhibits the

spindle

assembly

checkpoint in

a dose-

dependent

manner.

- -

BAY 1161909 nmol/L range

Abrogates

SAC activity,

leading to

multinuclearit

y and tumor

cell death.[7]

Various

Xenograft

Models

Moderate

monotherapy

efficacy;

strong

synergy with

paclitaxel.[7]

[7]

BAY 1217389 nmol/L range

Abrogates

SAC activity,

leading to

multinuclearit

y and tumor

cell death.[7]

Various

Xenograft

Models

Moderate

monotherapy

efficacy;

strong

synergy with

paclitaxel.[7]

[7]
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BOS172722

(CCT289346)

More potent

in triple-

negative

breast cancer

(TNBC) cell

lines.

Induces

gross

chromosomal

segregation

defects and

cell death.[5]

TNBC

Xenograft

Models

Robust tumor

regressions

in

combination

with

paclitaxel.[5]

[5]

Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the process of inhibitor evaluation, the following

diagrams illustrate the Spindle Assembly Checkpoint pathway and a typical workflow for

screening and validating small molecule inhibitors.
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Caption: Spindle Assembly Checkpoint (SAC) Signaling Pathway.
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Caption: Experimental Workflow for Small Molecule Inhibitor Screening.
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Detailed Experimental Methodologies
The following are generalized protocols for key experiments cited in the comparison of Mps1

inhibitors. Specific parameters may vary between studies.

In Vitro Mps1 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against

Mps1 kinase activity.

Protocol:

Reaction Mixture Preparation: A reaction buffer containing recombinant human Mps1

enzyme, a suitable substrate (e.g., a generic peptide substrate or a physiological substrate

like KNL1), and ATP is prepared.

Compound Dilution: The test inhibitor is serially diluted to a range of concentrations.

Incubation: The enzyme, substrate, and inhibitor are incubated together in the reaction

buffer. The kinase reaction is initiated by the addition of ATP.

Detection: After a set incubation period, the reaction is stopped, and the amount of

phosphorylated substrate is quantified. This can be done using various methods, such as

radiometric assays (measuring the incorporation of ³²P-ATP) or non-radioactive methods like

fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET),

or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo).

Data Analysis: The percentage of kinase inhibition at each compound concentration is

calculated relative to a control reaction without the inhibitor. The IC50 value is then

determined by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay (Crystal Violet Staining)
Objective: To assess the effect of an Mps1 inhibitor on the viability and proliferation of cancer

cell lines.

Protocol:
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Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and

allowed to adhere overnight.

Compound Treatment: The cells are treated with serial dilutions of the Mps1 inhibitor or a

vehicle control (e.g., DMSO).

Incubation: The plates are incubated for a specified period (e.g., 72 or 96 hours) to allow for

cell proliferation.

Staining: The medium is removed, and the cells are fixed with a solution like glutaraldehyde.

After washing, the cells are stained with a crystal violet solution, which stains the nuclei of

adherent cells.

Quantification: The excess stain is washed away, and the bound dye is solubilized. The

absorbance of the resulting solution is measured using a microplate reader at a specific

wavelength (typically around 570 nm).

Data Analysis: The absorbance values are proportional to the number of viable, adherent

cells. The IC50 for cell proliferation is calculated by plotting the percentage of cell viability

against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an Mps1 inhibitor in a living organism.

Protocol:

Cell Implantation: Human cancer cells are subcutaneously injected into the flank of

immunocompromised mice (e.g., nude or SCID mice).

Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Treatment Administration: The mice are randomized into treatment groups and are

administered the Mps1 inhibitor (e.g., orally or intraperitoneally), a vehicle control, or a

combination therapy (e.g., with paclitaxel) according to a specific dosing schedule.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using

calipers. The body weight of the mice is also monitored as an indicator of toxicity.
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Endpoint: The study is concluded when the tumors in the control group reach a

predetermined size or after a set duration of treatment.

Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the average

tumor volume in the treated groups to the control group. Statistical analysis is performed to

determine the significance of the anti-tumor effect. At the end of the study, tumors may be

excised for further analysis, such as immunohistochemistry for biomarkers of drug activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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